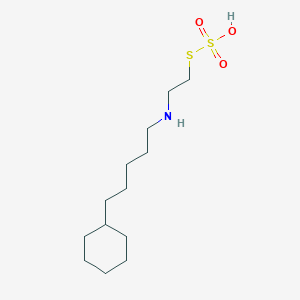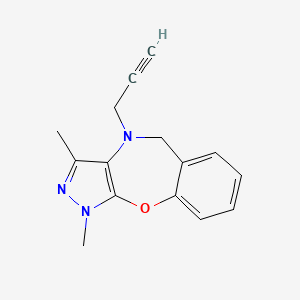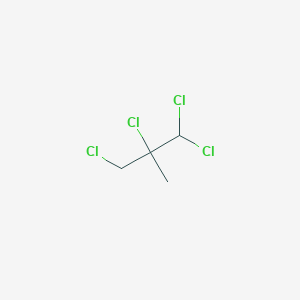
Acetic acid--2,4,6-trimethylphenol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–2,4,6-trimethylphenol (1/1) is a chemical compound formed by the combination of acetic acid and 2,4,6-trimethylphenol in a 1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2,4,6-trimethylphenol typically involves the esterification of 2,4,6-trimethylphenol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of acetic acid–2,4,6-trimethylphenol can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–2,4,6-trimethylphenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivative.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and trifloaluminate ionic liquids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2,4,6-trimethyl-1,4-benzoquinone
Reduction: 2,4,6-trimethylhydroquinone
Substitution: Various alkylated or acylated derivatives of 2,4,6-trimethylphenol
Aplicaciones Científicas De Investigación
Acetic acid–2,4,6-trimethylphenol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid–2,4,6-trimethylphenol involves its interaction with various molecular targets and pathways. For example, in its role as a precursor to vitamin E, the compound undergoes oxidation to form 2,4,6-trimethyl-1,4-benzoquinone, which is then further processed to produce vitamin E. The antioxidant properties of vitamin E help protect cells from oxidative damage by neutralizing free radicals .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylphenol: The parent compound, which lacks the acetic acid moiety.
2,3,6-Trimethylphenol: A structural isomer with different substitution patterns on the phenol ring.
2,4,6-Trinitrophenol: A nitro-substituted derivative with significantly different chemical properties.
Uniqueness
Acetic acid–2,4,6-trimethylphenol is unique due to its combination of acetic acid and 2,4,6-trimethylphenol, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications, particularly in the production of vitamin E and other bioactive compounds .
Propiedades
Número CAS |
19082-49-6 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
acetic acid;2,4,6-trimethylphenol |
InChI |
InChI=1S/C9H12O.C2H4O2/c1-6-4-7(2)9(10)8(3)5-6;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4) |
Clave InChI |
UQWGYFXOPOJLOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)O)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)

![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)




![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)


![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)
![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)

